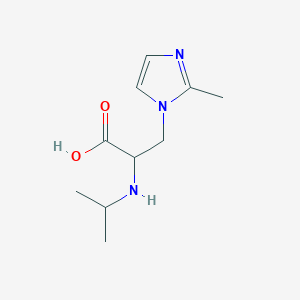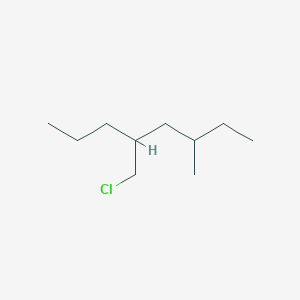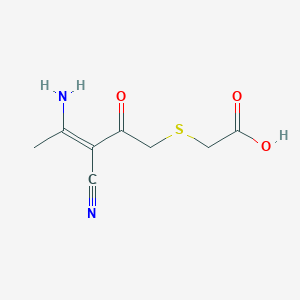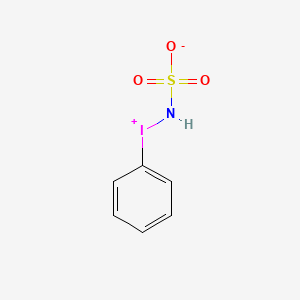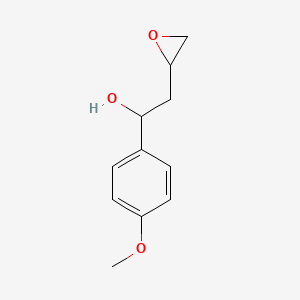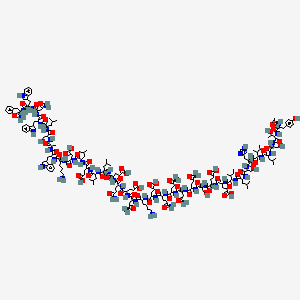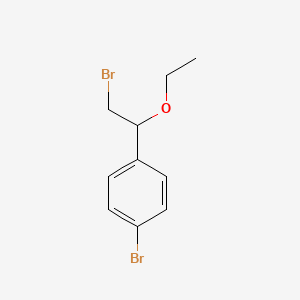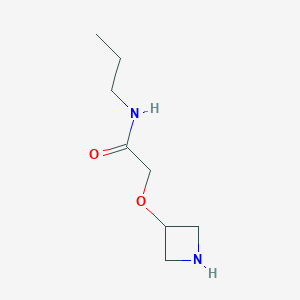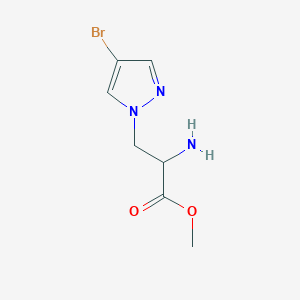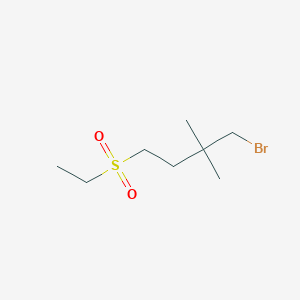
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a pyrrolidinyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with ethyl bromoacetate to form an intermediate, which is then reacted with pyrrolidine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reactions.
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Analyse Des Réactions Chimiques
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-[(pyrrolidin-2-yl)methyl]acetamide: This compound has a similar structure but differs in the position of the pyrrolidinyl group.
Cyclopropaneacetamide, N-[2-(3-pyrrolidinyl)ethyl]: Another similar compound with variations in the substituents attached to the acetamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-cyclopropyl-N-ethyl-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C11H20N2O/c1-2-13(10-5-6-12-8-10)11(14)7-9-3-4-9/h9-10,12H,2-8H2,1H3 |
Clé InChI |
BVBZWPFGAATQNX-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCNC1)C(=O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


